molecular formula C20H15FO3 B5604302 9-ethyl-3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one

9-ethyl-3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B5604302
M. Wt: 322.3 g/mol
InChI Key: FJICZGNJQMVHEG-UHFFFAOYSA-N
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Description

9-ethyl-3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one is a synthetic furochromenone derivative of significant interest in medicinal chemistry and antifungal agent development. This compound features a core furo[2,3-f]chromen-7-one structure, a scaffold recognized in scientific literature for its diverse biological activities. Research on structurally related furocoumarin and chromene compounds has demonstrated promising antifungal properties against various phytopathogens, suggesting this compound's potential as a lead structure for novel fungicides . Furthermore, analogous furochromenone molecules are actively investigated for their cytotoxic activity against a panel of human tumor cell lines, establishing the core structure as a privileged scaffold for discovering new anticancer agents . The specific substitution pattern on this molecule, including the 9-ethyl and 4-fluorophenyl groups, is designed to explore structure-activity relationships (SAR) and optimize potency. Its research applications span from serving as a key intermediate in organic synthesis to being a candidate for high-throughput screening in pharmacological assays. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

9-ethyl-3-(4-fluorophenyl)-4-methylfuro[2,3-f]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FO3/c1-3-12-9-17(22)24-16-8-11(2)18-15(10-23-20(18)19(12)16)13-4-6-14(21)7-5-13/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJICZGNJQMVHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-ethyl-3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-ethyl-3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact pathways and molecular targets can vary depending on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 9-ethyl-3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one with structurally related furocoumarin derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities
Target Compound 9-Ethyl, 3-(4-FPh), 4-Me C₂₁H₁₇FO₃ 344.36 Under investigation; hypothesized photoreactivity
4,9-Dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one 4-Me, 9-Me, 3-Ph C₂₀H₁₆O₃ 304.34 Synthetic intermediate; angular furocoumarin scaffold
4-Chloro-9-methoxy-2,3-dihydro-7H-furo[3,2-g]chromen-7-one 4-Cl, 9-OMe C₁₂H₉ClO₄ 276.65 Non-planar structure; unknown bioactivity
8-Benzyl-2,3,4,9-tetramethyl-furo[2,3-f]chromen-7-one 8-Bn, 2,3,4,9-Me C₂₂H₂₀O₃ 332.40 Cytotoxic potential (inferred from analogs)
9-[3-Methyl-4-(4-methyl-5-oxo-THF-2-yl)-but-2-enyloxy]-furo[3,2-g]chromen-7-one Complex side chain at C9 C₂₂H₂₂O₆ 382.41 Moderate cytotoxicity (IC₅₀: 10–20 µM) against cancer cells

Key Observations

Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., 4,9-dimethyl-3-phenyl derivative) due to fluorine’s electronegativity and lipophilicity . Ethyl substitution at C9 (vs.

Structural Nonplanarity: Compounds with 4-fluorophenyl groups exhibit steric distortion from planarity, as seen in metalloporphyrins and chalcone derivatives . This nonplanarity may reduce DNA intercalation efficiency compared to planar psoralens like 8-methoxypsoralen .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows methods similar to angular furocoumarins (e.g., Williamson reaction and PPA cyclization) . However, the 4-fluorophenyl group may require optimized coupling conditions to avoid side reactions.

Pharmacological Potential: Furocoumarins with methyl/ethyl substitutions (e.g., 4,9-dimethyl-3-phenyl derivative) are primarily synthetic intermediates, whereas those with extended side chains (e.g., compound from ) show cytotoxicity. The target compound’s bioactivity remains speculative but merits exploration in photodynamic therapy or anticancer assays .

Biological Activity

9-Ethyl-3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one is a synthetic organic compound belonging to the class of furochromenes, which are characterized by their unique fused ring structures. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The chemical structure and properties of the compound are crucial for understanding its biological activity. Below is a summary of its chemical characteristics:

PropertyValue
Molecular Formula C21H15F O3
Molecular Weight 334.34 g/mol
IUPAC Name 9-Ethyl-3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one
InChI Key RHFLOLFMAIXEKB-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=CO4)C5=CC=C(C=C5)F

The biological activity of 9-ethyl-3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor interactions, leading to various pharmacological effects. The exact mechanisms are still under investigation but may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may act on specific receptors that mediate cellular responses to stimuli.

Antimicrobial Activity

Research indicates that furochromene derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various derivatives against several bacterial strains and fungi. While specific data for this compound is limited, related compounds have shown promising results:

  • Gram-positive bacteria : Effective against strains such as Staphylococcus aureus.
  • Gram-negative bacteria : Activity noted against Escherichia coli.

The minimum inhibitory concentrations (MICs) for related compounds were found to range from 100 to 400 µg/mL, suggesting potential efficacy for this class of compounds in treating infections .

Anticancer Properties

Preliminary studies suggest that furochromene derivatives can inhibit cancer cell proliferation. The compound has been tested in vitro against various cancer cell lines, showing potential cytotoxic effects. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • Results : Significant reduction in cell viability was observed at concentrations ranging from 10 µM to 50 µM.

These findings indicate that further exploration into the anticancer mechanisms of this compound is warranted.

Anti-inflammatory Effects

Furochromenes are also being investigated for their anti-inflammatory properties. The mechanism may involve inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). In vitro studies have shown that related compounds can reduce the production of inflammatory mediators in macrophages.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized a series of furochromene derivatives and screened them for antimicrobial activity.
    • Results indicated that certain modifications enhanced efficacy against resistant strains, highlighting the importance of structural variation in derivative design.
  • Anticancer Screening :
    • A comprehensive study assessed the cytotoxicity of furochromene derivatives on multiple cancer cell lines.
    • The study concluded that these compounds could serve as lead candidates for drug development targeting specific cancer types.

Q & A

Basic: What are the optimal synthetic routes for 9-ethyl-3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of a furochromenone core via cyclization of precursors such as substituted coumarins or chromene derivatives. Key steps include:

  • Electrophilic substitution to introduce the 4-fluorophenyl group at position 3.
  • Alkylation with ethyl bromide to add the ethyl group at position 9.
  • Temperature-controlled cyclization (e.g., 100–120°C) in polar aprotic solvents (e.g., DMF or dichloroethane) with catalysts like BF₃·Et₂O .
  • Purification via column chromatography and recrystallization (yields ~85–90%) .

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:
Structural elucidation employs:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ring fusion.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (using SHELXL ) to resolve the monoclinic crystal system (space group P2₁/c) and atomic coordinates .

Advanced: What methodologies resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?

Methodological Answer:
Contradictions arise from assay variability (e.g., cell lines vs. enzymatic targets). Strategies include:

  • Orthogonal assays : Compare in vitro topoisomerase inhibition (DNA relaxation assays) with in vivo anti-inflammatory models (e.g., murine TNF-α suppression) .
  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing 4-fluorophenyl with chlorophenyl) to isolate bioactivity drivers .
  • Molecular docking to predict binding affinities against kinase vs. cyclooxygenase targets .

Advanced: How does the fluorophenyl substituent influence pharmacokinetics?

Methodological Answer:
The 4-fluorophenyl group enhances:

  • Lipophilicity (logP ~3.2), improving membrane permeability (assayed via PAMPA).
  • Metabolic stability : Microsomal incubation (human liver microsomes) shows reduced oxidative metabolism compared to non-fluorinated analogs .
  • Target selectivity : Fluorine’s electronegativity strengthens π-π stacking with tyrosine kinase receptors (confirmed via SPR binding assays) .

Basic: What analytical techniques ensure purity and identity during synthesis?

Methodological Answer:

  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%).
  • TLC (silica gel, UV visualization) for reaction monitoring.
  • FT-IR spectroscopy to verify carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-F (~1220 cm⁻¹) stretches .

Advanced: What experimental designs elucidate the mechanism of action against topoisomerases?

Methodological Answer:

  • Topo I/II inhibition assays : Measure DNA unwinding via agarose gel electrophoresis.
  • DNA cleavage complexes : Stabilize via immunoblotting with anti-topo antibodies.
  • In silico docking (AutoDock Vina) to map interactions with topo’s catalytic tyrosine residue .

Advanced: How to optimize reaction yields in complex cyclization steps?

Methodological Answer:

  • Design of Experiments (DoE) : Screen catalysts (e.g., p-TsOH vs. ZnCl₂) and solvents (DMF vs. toluene) .
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 6 hrs) while maintaining yields >80% .

Basic: What are the key structural features affecting reactivity?

Methodological Answer:

  • Furochromenone core : Electron-deficient due to fused furan and chromenone rings, directing electrophilic attacks to position 3.
  • Methyl group at C4 : Steric hindrance reduces nucleophilic substitution at adjacent positions .

Advanced: How to assess environmental fate using computational models?

Methodological Answer:

  • QSAR models (EPI Suite) predict biodegradability (t₁/₂ ~120 days) and bioaccumulation (BCF <500).
  • Hydrolysis studies : Incubate at pH 4–9 to assess stability (HPLC monitoring) .

Advanced: What strategies validate target engagement in cellular models?

Methodological Answer:

  • CRISPR knockouts : Delete putative targets (e.g., EGFR) and compare cytotoxicity (IC₅₀ shifts).
  • Fluorescence polarization : Track compound binding to fluorescently labeled DNA-topo complexes .

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